Ethylene bisdithiocarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-carbamothioylsulfanylethyl carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S4/c5-3(7)9-1-2-10-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNATDQRFAUDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=S)N)SC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864197 | |
| Record name | Ethylene bisdithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34731-32-3 | |
| Record name | Ethylene bisdithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34731-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamodithioic acid, 1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034731323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene bisdithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Techniques in Research
Methodologies for Ethylene (B1197577) Bisdithiocarbamate Synthesis
The synthesis of ethylene bisdithiocarbamates is a multi-step process that typically begins with the formation of a water-soluble salt, which is then reacted with metal salts to produce the final, often polymeric, products.
Synthesis of Ammonium (B1175870) Ethylene Bisdithiocarbamate
The foundational process for producing this compound salts involves the reaction of ethylenediamine (B42938) with carbon disulfide in an aqueous medium. google.com The use of a weak base, such as ammonia (B1221849) (in the form of ammonium hydroxide), is crucial. google.com This approach is favored over the use of strong bases because it leads to higher yields and produces fewer by-product sulfur compounds. google.com
In a typical laboratory-scale synthesis, ethylenediamine and ammonia are mixed in water. google.com Carbon disulfide is then added dropwise to this solution while maintaining a controlled temperature, generally between 30°C and 35°C. google.com The reaction is allowed to proceed with continued stirring to ensure completion, resulting in an aqueous solution of ammonium ethylene-bis-dithiocarbamate. google.comgoogle.com This solution can be used directly for the subsequent production of heavy metal derivatives. google.com
| Parameter | Value/Condition | Reference |
| Reactants | Ethylenediamine, Carbon Disulfide, Ammonia | google.com |
| Solvent | Water | google.comgoogle.com |
| Temperature | 30°C - 38°C | google.com |
| Reaction Time | ~2 hours (1 hour addition, 1 hour stirring) | google.com |
| Product | Aqueous solution of ammonium ethylene-bis-dithiocarbamate | google.com |
Production of Heavy Metal Ethylene Bisdithiocarbamates (e.g., Zinc, Manganese)
Heavy metal ethylene bisdithiocarbamates are produced by reacting the water-soluble ammonium or sodium salt of ethylene bisdithiocarbamic acid with a water-soluble salt of the desired heavy metal. google.com These metal-containing EBDCs, such as zineb (B1684293) (zinc) and maneb (B1676018) (manganese), are often polymeric and insoluble in water. researchgate.netwho.intinchem.org
Zinc this compound (Zineb): The production of zineb involves the reaction of the pre-synthesized ammonium this compound solution with a zinc compound. google.com In one method, an aqueous slurry of zinc oxide is prepared, and the ammonium EBDC solution is added to it at room temperature. google.com The mixture is stirred, leading to the precipitation of the zinc this compound ammonia complex. google.com Alternatively, a water-soluble zinc salt like zinc chloride can be added to the ammonium EBDC solution to precipitate the final product. google.comprepchem.com This process yields a finely divided, stable, white product. google.com
Manganese this compound (Maneb): The synthesis of maneb follows a similar precipitation principle. A solution of a water-soluble manganese (II) salt, such as manganese sulfate (B86663) monohydrate, is added to a solution containing sodium ethylene-bis-dithiocarbamate (nabam). prepchem.comgoogle.com The resulting suspension is stirred, filtered, and dried to yield the maneb product. prepchem.com In some processes, formaldehyde (B43269) is mixed with the nabam (B31027) solution before the addition of the manganese salt to produce a stabilized form of maneb with a low content of ethylenethiourea (B1671646). google.com
Advanced Derivatization Strategies for Analytical and Mechanistic Investigations
Due to the polymeric nature and insolubility of many EBDCs, direct analysis is challenging. researchgate.net Therefore, derivatization strategies are essential for their quantification and study, typically for analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net
Alkylation and Methylation Procedures
Alkylation, and more specifically methylation, is a key derivatization technique used to convert the EBDC anion into a stable, organic-soluble derivative suitable for chromatographic analysis. researchgate.nettandfonline.com After breaking down the polymeric structure (discussed in 2.2.2), the liberated EBDC anion is reacted with a methylating agent. researchgate.net
Commonly used methylation reagents include iodomethane (B122720) and dimethyl sulfate. researchgate.nettandfonline.comnih.gov The reaction transforms the EBDC anion into dimethylethylenebisdithiocarbamate (EBDC-dimethyl). nih.govtandfonline.com This stable derivative can be readily quantified using LC-MS/MS, allowing for sensitive and selective detection of the original EBDC compound. researchgate.netnih.gov This derivatization approach is advantageous as it can distinguish EBDCs from other dithiocarbamate (B8719985) groups, such as propineb (B166679), which produce derivatives with different molecular masses. researchgate.net
| Parameter | Details | Reference |
| Objective | Create a stable, soluble derivative for LC-MS/MS analysis | researchgate.netresearchgate.net |
| Technique | Methylation of the EBDC anion | researchgate.net |
| Product | Dimethylethylenebisdithiocarbamate (EBDC-dimethyl) | nih.govtandfonline.com |
| Reagents | Dimethyl sulfate, Iodomethane | researchgate.nettandfonline.comnih.gov |
| Validation Recoveries | 71% to 119% in various studies | nih.govtandfonline.com |
| Limit of Quantification (LOQ) | As low as 0.01 mg/kg in certain matrices | researchgate.nettandfonline.com |
Complexation and Chelation Approaches for Analytical Purposes (e.g., EDTA)
The first step in analyzing polymeric metal-containing EBDCs like mancozeb (B1675947) and zineb is to break their structure to liberate the EBDC anion. researchgate.netunb.br This is accomplished using a strong chelating agent, most commonly the di-sodium salt of ethylenediaminetetraacetic acid (EDTA). researchgate.netunb.br
EDTA acts by chelating the metal ions (such as Mn²⁺ and Zn²⁺) within the EBDC polymer. unb.brresearchgate.net This process decomposes the complex and transforms the EBDC into its water-soluble sodium salt, making the anions accessible for subsequent derivatization and analysis. researchgate.netunb.br The extraction is typically performed in an alkaline buffer solution, sometimes with the addition of an antioxidant stabilizer like L-cysteine, to prevent degradation of the EBDC anion. tandfonline.comunb.br The efficiency of this transformation is pH-dependent, with a pH above 9.5 being optimal. unb.br This chelation-based extraction is a critical prerequisite for the successful alkylation and subsequent quantification of EBDCs from complex samples. researchgate.netresearchgate.net
Environmental Fate and Degradation Mechanisms of Ethylene Bisdithiocarbamates
Decomposition Pathways and Metabolite Formation
The degradation of EBDCs follows complex pathways, resulting in a number of metabolites, some of which are of toxicological significance. inchem.orgwho.int The decomposition can be initiated by factors such as heat, UV light, or changes in pH.
Formation of Ethylenethiourea (B1671646) (ETU) as a Primary Degradation Product
A primary and significant degradation product of all EBDC fungicides is ethylenethiourea (ETU). epa.govnih.govnih.govnih.govnih.govjkuat.ac.keresearchgate.net ETU can be formed during the manufacturing process of EBDCs, as a result of their degradation during storage, or after their application in the environment. inchem.orgjkuat.ac.ke The conversion of EBDCs to ETU is a major pathway of their breakdown and is of considerable concern due to the toxicological properties of ETU. epa.govjkuat.ac.ke The rate of ETU formation can be influenced by several factors, including temperature and humidity, with elevated conditions leading to increased degradation of EBDC formulations to ETU. jkuat.ac.keacs.orgacs.org For instance, studies have shown that cooking vegetables treated with EBDCs can lead to a significant conversion of the parent compound to ETU. inchem.org
The degradation of EBDCs to ETU is a complex process. inchem.org For example, the decomposition of nabam (B31027), a type of EBDC, under acidic conditions is presumed to leave a residue of ethylenethiourea. cdnsciencepub.com In mammals, the metabolism of EBDCs is also complex and results in the formation of several compounds, including ETU. inchem.orgwho.int
Formation of Secondary and Tertiary Metabolites
Beyond the primary formation of ETU, the degradation of EBDCs continues, leading to a cascade of secondary and tertiary metabolites. psu.edu One of the key secondary metabolites formed from the further degradation of ETU is ethylene (B1197577) urea (B33335) (EU). inchem.orgnih.govpsu.edu ETU can be photo-oxidized to EU, particularly in the presence of photosensitizers. inchem.orgwho.int
Other identified degradation products of EBDCs include ethylene bisisothiocyanate sulfide (B99878) (EBIS) and ethylene thiuram disulfide. inchem.orgpsu.edu The degradation pathway can involve the conversion of the ethylene bisdithiocarbamate dianion to ethylene thiuram disulfide, which then degrades to EBIS. psu.edu EBIS can subsequently degrade to ETU or ethylenediamine (B42938) (EDA). psu.edu Under anaerobic conditions, a small amount of EU has been observed to further degrade into 2-imidazoline and other unidentified compounds. psu.edu The decomposition of zineb (B1684293), another EBDC, can produce volatile components like carbon disulfide and carbonyl sulfide. who.int In some degradation pathways, diisothiocyanate has also been postulated as a secondary reaction product. inchem.orgwho.int
The following table summarizes the key degradation products of ethylene bisdithiocarbamates:
Factors Influencing Environmental Transformation Kinetics
The rate at which ethylene bisdithiocarbamates (EBDCs) are transformed in the environment is not constant but is influenced by a complex interplay of biotic and abiotic factors. nih.govjkuat.ac.ke These factors determine the persistence of EBDCs and their degradation products in various environmental compartments.
Influence of Biotic Systems and Microbial Activity
Microbial activity plays a crucial role in the degradation of EBDCs and their primary metabolite, ethylenethiourea (ETU). nih.govnih.govjkuat.ac.ke Studies have shown that the decomposition of ETU under biotic conditions is significantly faster than under abiotic conditions, indicating the primary role of microorganisms in its breakdown. researchgate.net In soil, microorganisms readily break down mancozeb (B1675947), an EBDC fungicide. jkuat.ac.ke The degradation of ETU by microorganisms can lead to the formation of ethylene urea (EU), which is then further degraded to carbon dioxide. oup.com
The rate of microbial degradation is highly dependent on environmental conditions that affect microbial populations and their metabolic activity. researchgate.net For instance, the degradation of ETU is highly temperature-dependent. researchgate.netoup.com
Abiotic Degradation Processes
Abiotic processes, including hydrolysis and photo-oxidation, also contribute to the degradation of EBDCs. jkuat.ac.kepsu.edu EBDCs are generally unstable in water and decompose rapidly. nih.govnih.govinchem.org Hydrolysis is a key abiotic degradation pathway, with identified products including ETU, ethylene urea (EU), and ethylene bisisothiocyanate sulfide (EBIS). psu.edu The rate of hydrolysis can be influenced by pH. who.int
Photo-oxidation, or degradation by light, is another important abiotic process. inchem.orgwho.int ETU, for example, is readily photo-oxidized to EU in the presence of photosensitizers. inchem.orgwho.int The photolysis of mancozeb in water can lead to the formation of several products, with ETU being one of the major ones. researchgate.net The presence of light has been shown to accelerate the degradation of mancozeb. waterquality.gov.au
Environmental Parameters
Several environmental parameters significantly influence the kinetics of EBDC transformation. These include:
Moisture Content: Moisture is a critical factor, as EBDCs are unstable in its presence. nih.govnih.govinchem.orgwho.intjkuat.ac.ke The availability of water facilitates hydrolysis and microbial activity. epa.gov
Oxygen Levels: The presence of oxygen influences the degradation pathways. inchem.orgwho.intjkuat.ac.ke EBDCs decompose rapidly in the presence of oxygen. inchem.orgwho.int The degradation of ETU can occur under both aerobic and anaerobic conditions, though the rates may differ. researchgate.netoup.com
Temperature: Temperature has a significant impact on both biotic and abiotic degradation rates. epa.govjkuat.ac.keresearchgate.netwaterquality.gov.auku.ac.keresearchgate.net Higher temperatures generally accelerate the degradation of EBDCs and the formation of ETU. jkuat.ac.keacs.orgwaterquality.gov.auku.ac.ke The microbial degradation of ETU is also highly temperature-dependent. researchgate.netoup.com
Organic Matter Composition: The composition of organic matter in the soil can influence the binding and degradation of EBDCs and their metabolites. psu.eduresearchgate.net
The following table summarizes the influence of various factors on the degradation of EBDCs:
Environmental Compartmentalization and Mobility Studies
Ethylene bisdithiocarbamates (EBDCs) are a class of fungicides that are generally unstable in the environment. inchem.orgwho.int Their fate is characterized by rapid degradation into various byproducts, most notably ethylenethiourea (ETU). inchem.orgwho.int The mobility and compartmentalization of EBDCs and their metabolites are influenced by factors such as soil type, pH, moisture, and the presence of biological systems. inchem.orgwho.int
Degradation and Persistence Dynamics in Soil Systems
EBDCs exhibit low persistence in soil environments due to rapid chemical and microbial degradation. psu.edusemanticscholar.org The half-life of mancozeb, a common EBDC, is generally short, ranging from 1 to 7 days under field conditions. psu.edusemanticscholar.org In laboratory studies, the approximate half-life of mancozeb in nonsterile aerobic and anaerobic soils was found to be less than 2 days and 8 days, respectively. psu.edu The degradation process in soil is complex, involving both biological and chemical mechanisms. psu.eduresearchgate.net
The primary degradation products in soil are ethylenethiourea (ETU) and ethyleneurea (EU). psu.edu Under aerobic conditions, these metabolites can be further broken down to carbon dioxide. psu.edusemanticscholar.org Studies have shown that ETU also degrades rapidly in soil, with one study reporting a half-life of 2.5 days and a 78% reduction just 3 days after application. researchgate.net The degradation of EBDCs can be influenced by the application of the fungicide, which has been shown to reduce populations of bacteria, fungi, and actinomycetes, thereby altering nitrogen mineralization and nitrification processes for extended periods. researchgate.net
Table 1: Degradation Half-Life of Mancozeb and its Metabolites in Soil
| Compound | Condition | Half-Life | Source |
|---|---|---|---|
| Mancozeb | Field | 1-7 days | psu.edusemanticscholar.org |
| Mancozeb | Aerobic Soil (Lab) | <2 days | psu.edu |
| Mancozeb | Anaerobic Soil (Lab) | <8 days | psu.edu |
| Mancozeb | Silty Clay Loam Soil | 2.9 days | researchgate.net |
| Ethylenethiourea (ETU) | Nonsterile Soil | <2 days | psu.edu |
| Ethylenethiourea (ETU) | Silty Clay Loam Soil | 2.5 days | researchgate.net |
| Ethyleneurea (EU) | Silty Clay Loam Soil | 4.8 days | researchgate.net |
Transformation and Fate in Aquatic Environments
In aquatic systems, EBDCs are unstable and decompose rapidly, especially in the presence of moisture and oxygen. inchem.orgwho.int The half-life of mancozeb in water at a pH range of 5 to 9 is typically less than one day. who.intpsu.edu The degradation process and the resulting products are highly dependent on the pH of the water. who.intpsu.edu
Hydrolysis is a major degradation pathway. psu.edu Identified hydrolysis products include ETU, EU, and ethylene bisisothiocyanate sulfide (EBIS). psu.edu At a pH of 9, hydantoin (B18101) is also formed as an additional degradate. psu.edu Photolytic degradation is another significant pathway, particularly for ETU, which is readily photooxidized to EU, a process enhanced by photosensitizers. inchem.orgwho.int The degradation of EBDCs in water results in a complex mixture that includes not only metabolites like ETU but also various low molecular weight polymeric fragments and EBDC ligands associated with other metal ions present in the environment. publications.gc.ca
Table 2: pH-Dependent Degradation Products of Mancozeb in Water
| pH Range | Identified Degradation Products | Source |
|---|---|---|
| 5 - 9 | Ethylenethiourea (ETU), Ethyleneurea (EU), Ethylene bisisothiocyanate sulfide (EBIS) | psu.edu |
| 9 | Ethylenethiourea (ETU), Ethyleneurea (EU), Ethylene bisisothiocyanate sulfide (EBIS), Hydantoin | psu.edu |
| Acidic (e.g., 2) | Lower conversion to ETU compared to neutral or basic pH | researchgate.net |
| Basic (e.g., 8) | Higher conversion to ETU compared to acidic pH | researchgate.net |
Mobility and Leaching Potential of Parent Compounds and Metabolites (e.g., ETU Groundwater Contamination)
The mobility of EBDCs in soil varies depending on the specific compound's water solubility and the soil characteristics. inchem.org Mancozeb and its degradates tend to bind moderately to soils, limiting their mobility. psu.edu One study found that mancozeb remained in the top 2.5 cm of the soil for 12 days. researchgate.net
In contrast, the primary metabolite, ETU, is highly water-soluble and does not bind strongly to soil, making it mobile and a potential contaminant for groundwater. inchem.orgpsu.edupublications.gc.caresearchgate.net Its high mobility gives it the potential to leach into subsurface flow and reach groundwater. psu.edupublications.gc.ca Studies have confirmed that ETU is very mobile in soil and has been detected in groundwater, leading to warnings on product labels about its potential for leaching. publications.gc.canih.gov The slow degradation of ETU in subsurface soil compared to surface soil further increases the risk of groundwater contamination once it has leached. researchgate.net For instance, one study noted that the maximum depth of permeability for ETU was 8 cm up to 14 days after application. researchgate.net Despite this potential, the absence of ETU in treated community drinking water in some monitored sites suggests that it may be rapidly degraded during water treatment processes like aeration and chemical treatment. epa.gov
Table 3: Soil Adsorption and Mobility of Mancozeb and ETU
| Compound | Property | Finding | Source |
|---|---|---|---|
| Mancozeb | Mobility | Low to moderate; moderately binds to soil. psu.edu Remained in the first 2.5 cm of topsoil. researchgate.net | psu.eduresearchgate.net |
| Mancozeb | Soil Adsorption Coefficient (Kd) | Varied from 7 to 12 cm³/g in different soil types. | psu.edu |
| Ethylenethiourea (ETU) | Mobility | High; very mobile in soil with potential to leach. inchem.orgpublications.gc.ca Maximum leaching depth of 8 cm observed. researchgate.net | inchem.orgresearchgate.netpublications.gc.ca |
| Ethylenethiourea (ETU) | Soil Adsorption | Weakly adsorbed by soils. | psu.edu |
| Ethylenethiourea (ETU) | Soil Adsorption Coefficient (Kd) | Varied from 0.51 to 1.13 cm³/g in different soil types. | psu.edu |
Advanced Degradation Methodologies and Environmental Remediation Research
Research into advanced methodologies for degrading EBDCs and remediating contaminated environments has focused on enhancing natural degradation processes through technology. These methods aim to accelerate the breakdown of the parent compounds and their more persistent metabolites like ETU.
Photocatalytic Degradation in Wastewater and Agricultural Runoff
Photocatalytic degradation has emerged as a promising technique for removing EBDC fungicides from wastewater and agricultural runoff. um.edu.myamecj.comum.edu.my This method utilizes semiconductor nanoparticles as photocatalysts to break down the pesticide molecules.
One study demonstrated the effectiveness of cerium oxide nanoparticles (nanoceria) as a photocatalyst for degrading mancozeb. um.edu.myum.edu.myresearchgate.net Under optimized conditions, nanoceria was found to degrade more than 62% of the initial mancozeb concentration within 2 hours. um.edu.myresearchgate.net The efficiency of this process is influenced by parameters such as the initial pesticide concentration, the amount of photocatalyst, irradiation time, and UV index. um.edu.myresearchgate.net Another study utilized zinc oxide nanoparticles (ZnONPs) and achieved a degradation efficiency of over 95% for mancozeb under optimal conditions, including a 60-minute duration. amecj.com These nanoparticles also showed excellent reusability for up to three cycles. amecj.com Such methods are considered suitable for treating effluents from synthetic chemical pesticide use and agricultural runoff. um.edu.myum.edu.my
Table 4: Research Findings on Photocatalytic Degradation of Mancozeb
| Photocatalyst | Key Findings | Source |
|---|---|---|
| Cerium Oxide Nanoparticles (Nanoceria) | Degraded >62% of initial mancozeb concentration in 2 hours. um.edu.myresearchgate.net Efficiency is dependent on initial concentration, catalyst quantity, and irradiation time. um.edu.myresearchgate.net | um.edu.myum.edu.myresearchgate.net |
| Zinc Oxide Nanoparticles (ZnONPs) | Achieved >95% degradation efficiency in 60 minutes at optimal conditions. amecj.com Nanoparticles demonstrated good reusability for up to three cycles. amecj.com | amecj.com |
Bioremediation Strategies for Contaminated Matrices (e.g., Biobeds)
Bioremediation offers a nature-based solution for cleaning up contaminated soil and water. walshmedicalmedia.commontana.edu Biobeds, in particular, have been developed as a simple and economical system to collect and degrade pesticide-laden effluents. nih.gov A biobed typically consists of a cavity filled with a "biomixture" of organic substrates designed to adsorb and degrade contaminants. nih.govnih.gov
The effectiveness of biobeds in degrading EBDCs and ETU has been evaluated using various agricultural residues as substrates. nih.gov A biomixture is often composed of materials like soil, a lignocellulosic source such as straw, and a source of microorganisms like peat or compost. nih.govresearchgate.net In a study targeting wastewater from banana spraying, mixtures containing 30% sugarcane top and 50% eucalyptus chip were highly effective, reducing leachable ETU concentrations to environmentally protective levels. nih.gov The success of these biobeds was linked to a high carbon-to-nitrogen ratio (20-25), suggesting that high lignolytic activity is key to their effectiveness. nih.gov
The introduction of EBDCs can initially reduce microbial populations in the biomixture, but they can recover over time. nih.gov One study found that while EBDC contamination initially reduced microbial colonies by 72%, the bacterial population showed a total recovery by day 84. nih.gov This demonstrates the resilience and adaptability of microbial communities within biobeds for pesticide degradation. nih.gov
Table 5: Composition and Efficacy of Biobeds for EBDC Degradation
| Biobed Biomixture Composition | Contaminant | Key Findings | Source |
|---|---|---|---|
| 30% Sugarcane Top + Sugarcane Cachasse + Fluvisol Soil | EBDC / ETU | Reduced leachable ETU concentrations to environmentally protective levels. nih.gov Effectiveness linked to high C:N ratio (20-25). nih.gov | nih.gov |
| 50% Eucalyptus Chip + Sugarcane Cachasse + Fluvisol Soil | EBDC / ETU | Reduced leachable ETU concentrations to environmentally protective levels. nih.gov Effectiveness linked to high C:N ratio (20-25). nih.gov | nih.gov |
| 50% Banana Stem + 25% Mulch + 25% Fluvisol Soil | EBDC | Initially reduced microbial colonies by 72%, but bacterial populations recovered by day 84. nih.gov Final EBDC concentration was 1.3–4.1 mg L⁻¹. nih.gov | nih.gov |
Mechanisms of Action in Agricultural and Biological Systems
Fungicidal Action at the Molecular and Cellular Level
Characterization of Multisite Inhibitory Mechanisms
Ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides, including prominent members like mancozeb (B1675947), maneb (B1676018), and zineb (B1684293), are distinguished by their multisite mode of action. mda.state.mn.usnih.gov This means they interfere with multiple metabolic pathways within fungal cells, making it difficult for fungi to develop resistance. nih.govpesticidestewardship.org Unlike single-site fungicides that target a specific enzyme or protein, EBDCs disrupt various cellular functions simultaneously. uplcorp.comokstate.edu This broad-spectrum activity is a key reason for their enduring use in agriculture for over half a century. nih.govepa.gov
The primary fungicidal activity of EBDCs stems from their ability to inhibit enzymes, particularly those containing sulfhydryl (-SH) groups. nih.govncats.ioresearchgate.net These fungicides also interfere with metal-dependent enzyme systems. By forming stable complexes with metal ions essential for enzyme function, they disrupt normal cellular processes, ultimately leading to fungal cell death. The disruption of these core enzymatic processes is believed to affect at least six different biochemical pathways within the fungal cytoplasm and mitochondria. ncats.ioapsnet.org
The Fungicide Resistance Action Committee (FRAC) classifies mancozeb and other EBDCs under Group M, which designates fungicides with multi-site activity and a low risk of resistance development. mda.state.mn.usfrac.info This classification underscores their importance in resistance management programs.
Investigations into Interference with Essential Enzymatic Pathways (e.g., Sulfhydryl Group Interactions)
The core mechanism of EBDC toxicity to fungi involves the disruption of enzymes that contain sulfhydryl groups. ncats.ioresearchgate.netwaterquality.gov.au These sulfhydryl groups are critical for the structure and function of many essential proteins and enzymes. EBDCs, and more specifically their breakdown products, interact with these groups, leading to enzyme inhibition and the disruption of numerous metabolic processes. nih.govresearchgate.net This interference with multiple vital cellular functions is a hallmark of their fungicidal action. okstate.edu
Research has shown that the active metabolites of EBDCs are the primary agents responsible for this enzymatic interference. ncats.ioresearchgate.net This broad-based attack on multiple enzymatic pathways explains the low risk of resistance development associated with these fungicides. pesticidestewardship.orgokstate.edu For a fungus to develop resistance, it would need to undergo simultaneous mutations in multiple genes to protect all the targeted sites, which is a highly improbable event. okstate.edu
Role of Pro-fungicide Activation and Active Metabolite Formation (e.g., Ethylene Bisisothiocyanate)
EBDC fungicides like mancozeb are considered pro-fungicides, meaning the parent compound itself is not the primary toxic agent. ncats.ioapsnet.org Upon contact with water and exposure to UV light, EBDCs undergo degradation to form active metabolites. ncats.ioresearchgate.netapsnet.org A key degradation pathway involves the formation of ethylene bisisothiocyanate sulfide (B99878) (EBIS), which is then converted to ethylene bisisothiocyanate (EBI). ncats.ioresearchgate.netapsnet.org
Both EBIS and EBI are considered the primary active toxicants responsible for the fungicidal properties of EBDCs. ncats.ioapsnet.org These metabolites are highly reactive and readily interfere with the sulfhydryl groups of enzymes within the fungal cells. ncats.ioresearchgate.net Another significant degradation product of all EBDCs is ethylenethiourea (B1671646) (ETU). mda.state.mn.uswaterquality.gov.au While ETU is of toxicological concern, the primary fungicidal action is attributed to metabolites like EBI and EBIS. mda.state.mn.usncats.io The formation of ethylene thiuram monosulphide has also been identified as a breakdown product that contributes to the protective fungicidal action of nabam (B31027), an early EBDC. cdnsciencepub.comcdnsciencepub.com
Pathogen Resistance Management Strategies
Role of Multisite Fungicides in Delaying Pathogen Resistance Development
Multisite fungicides like those in the EBDC class play a crucial role in strategies to manage and delay the development of pathogen resistance. uplcorp.comfrac.info The probability of a fungus developing resistance to a single-site fungicide is significantly higher because a single gene mutation can alter the target site and confer resistance. pesticidestewardship.org In contrast, the multisite action of EBDCs requires a fungus to develop multiple mutations simultaneously to overcome the fungicide's effects, a statistically improbable event. pesticidestewardship.orgokstate.edu
This inherent low risk of resistance has made EBDCs a cornerstone of resistance management programs for decades. epa.govfrac.info There have been no confirmed cases of field resistance to EBDCs despite their extensive use over more than 50 years. epa.gov Their continued effectiveness is a testament to the durability of their multisite inhibitory mechanism. uplcorp.com Using multisite fungicides helps to protect the efficacy of single-site fungicides, which are often more prone to resistance development. frac.info
Efficacy of Mixture-Based Strategies for Fungicide Resistance Control
Mixture-based strategies, where a multisite fungicide like an EBDC is combined with a single-site fungicide, are a highly effective tactic for managing fungicide resistance. frac.infonih.gov This approach helps to delay the selection for resistant strains that can occur when single-site fungicides are used alone. nih.gov The multisite component provides a baseline level of disease control and reduces the selection pressure on the single-site partner. frac.info
For a mixture to be effective in a resistance management strategy, the components must not be cross-resistant, and the dose of each component should be sufficient to provide adequate disease control on its own. frac.infofrac.info Tank-mixing a Group 7 fungicide with a protectant like mancozeb is a recommended practice. croplife.co.za These mixtures broaden the spectrum of disease control and can provide both curative and preventative activity. frac.info The use of mixtures is a robust strategy, particularly when the resistance status of the pathogen population is unknown. frac.info
Interactive Data Table: Fungicide Resistance Management Strategies
| Strategy | Description | Key Advantage | Reference |
| Multisite Fungicide Use | Application of fungicides that act on multiple metabolic sites within the pathogen. | Low intrinsic risk of resistance development. | pesticidestewardship.orgepa.gov |
| Fungicide Mixtures | Combining a multisite fungicide (e.g., EBDC) with a single-site fungicide. | Delays the development of resistance to the at-risk single-site fungicide. | frac.infonih.gov |
| Fungicide Alternation | Rotating the use of fungicides with different modes of action. | Reduces the selection pressure for resistance to any single fungicide class. | frac.info |
Advanced Analytical Methodologies for Ethylene Bisdithiocarbamate Research
Conventional Analytical Approaches for Compound Detection
Historically, the quantification of EBDCs has relied on indirect methods that measure a common degradation product rather than the individual fungicide molecules. This approach provides a total measure of dithiocarbamate (B8719985) content but lacks specificity.
Carbon Disulfide (CS2) Liberation and Subsequent Detection (e.g., Spectrophotometry, Gas Chromatography)
The most established conventional method for analyzing EBDCs is based on their decomposition through hot acid digestion to liberate carbon disulfide (CS₂). encyclopedia.pubscholarsresearchlibrary.comtandfonline.com This technique, long considered a standard approach, involves heating the sample in the presence of a strong mineral acid, often with a reducing agent like stannous chloride, to quantitatively break down all dithiocarbamates present into CS₂ and the corresponding amine. scholarsresearchlibrary.comnih.govcoresta.org
Once liberated, the volatile CS₂ is purged from the reaction vessel, typically with a stream of nitrogen, and trapped in a suitable absorption solution. coresta.orgsaspublishers.com For spectrophotometric analysis, the trapped CS₂ reacts with a chromogenic reagent, such as a copper acetate (B1210297) and diethanolamine (B148213) solution, to form a colored complex, typically yellow, whose absorbance can be measured at a specific wavelength (e.g., 435 nm) to determine the concentration. encyclopedia.pub
Alternatively, the evolved CS₂ can be trapped in an organic solvent like isooctane (B107328) and subsequently quantified using Gas Chromatography (GC). eurl-pesticides.eunih.gov Various detectors can be employed with GC for this purpose, including flame photometric detection (FPD), electron capture detection (ECD), and mass spectrometry (MS), which offer greater sensitivity and selectivity than spectrophotometry. encyclopedia.pubnih.govnih.gov
While widely used, this total CS₂-based approach has notable limitations. It cannot distinguish between different types of dithiocarbamates (e.g., EBDCs, propinebs, and dimethyldithiocarbamates). nih.govresearchgate.net Furthermore, it is susceptible to producing false-positive results, as some food matrices, such as vegetables from the Brassicaceae family, can naturally produce CS₂. nih.govresearchgate.net
Modern Chromatographic and Spectrometric Techniques
To overcome the limitations of the CS₂ liberation method, modern analytical chemistry has shifted towards techniques that allow for more direct and specific measurement of EBDCs. These methods typically involve a derivatization step to create a stable monomeric molecule that is amenable to chromatographic separation and mass spectrometric detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to the traditional CS₂ method for EBDC analysis. researchgate.net This technique offers the significant advantage of being able to distinguish EBDCs from other dithiocarbamate groups, thereby eliminating the issue of false positives from naturally occurring sulfur compounds or other similar pesticides like propineb (B166679), ziram, or thiram. researchgate.net
The analytical workflow for LC-MS/MS typically involves an initial extraction and derivatization process. The polymeric structure of EBDCs is first broken down, often using an alkaline solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA), to release the EBDC anion as a water-soluble salt. researchgate.netnih.gov This is followed by a derivatization step, commonly methylation using a reagent like methyl iodide or dimethyl sulfate (B86663), which converts the EBDC anion into a stable, organic-soluble derivative (e.g., dimethylethylenebisdithiocarbamate). researchgate.netnih.govnih.gov This derivative can then be readily analyzed by LC-MS/MS. researchgate.net The use of LC-MS/MS allows for a limit of quantification (LOQ) as low as 0.01 mg/kg in various challenging matrices, including apples, grapes, tomatoes, lettuce, and wheat. researchgate.netresearchgate.net
| Matrix | Analyte Measured | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|
| Apples, Grapes, Tomatoes | EBDCs (as methylated derivative) | 0.01 mg/kg | Not Specified | researchgate.netresearchgate.net |
| Fruits and Vegetables | EBDCs (as EBDC-dimethyl) | 0.8 ng/g | 71-101 | nih.gov |
| Environmental Water | EBDCs (as methylated derivative) | 0.043 µg/L (LOD for manzeb) | 79.1 | nih.gov |
| Food (Fruits, Vegetables, Herbs) | EBDCs (as EBDC-dimethyl) | 0.01 mg/kg | 79-119 | tandfonline.com |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Further advancements in liquid chromatography have led to the adoption of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This technique utilizes columns with smaller particle sizes (<2 µm), which allows for higher separation efficiency, faster analysis times, and improved sensitivity compared to conventional HPLC. unb.br
For EBDC analysis, UHPLC-MS/MS methods follow a similar derivatization principle as LC-MS/MS. nih.govrsc.org The EBDC is complexed, often with EDTA, and then derivatized (e.g., methylated) to form a stable monomer. nih.govrsc.org The resulting derivative, such as dimethyl ethylene-bis-dithiocarbamate, is then quantified. unb.br Studies using UHPLC-MS/MS have demonstrated excellent performance for analyzing EBDCs in complex matrices like dry herbs. nih.govrsc.org In one such study, a method was validated for mancozeb (B1675947) in various dry herbs, achieving a limit of quantification (LOQ) of 0.03 mg/kg and a limit of detection (LOD) of 0.01 mg/kg. nih.govrsc.org The recoveries for EBDC in this validation ranged from 79% to 113%. nih.govrsc.org The high sensitivity and specificity of UHPLC-MS/MS make it an exceptionally robust tool for monitoring EBDC residues in challenging food and environmental samples. nih.govrsc.org
| Parameter | Value | Reference |
|---|---|---|
| Analyte | EBDC (from Mancozeb) | nih.govrsc.org |
| Limit of Quantification (LOQ) | 0.03 mg/kg | nih.govrsc.org |
| Limit of Detection (LOD) | 0.01 mg/kg | nih.govrsc.org |
| Recovery | 79% - 113% | nih.govrsc.org |
| Precision (RSD) | <20% | nih.govrsc.org |
Method Development and Validation Parameters for Quantitative Analysis
The reliability of any analytical method for EBDCs hinges on the effectiveness of the sample preparation and the rigorous validation of the entire procedure. The goal is to efficiently extract the target analyte from the sample matrix while removing interfering substances that could compromise the accuracy of the results.
Comprehensive Extraction and Purification Procedures
Given the polymeric and insoluble nature of EBDCs, the extraction process is critical. A common first step involves breaking down the polymer to make the analyte accessible. This is typically achieved by treating the sample with an alkaline solution of ethylenediaminetetraacetic acid (EDTA). researchgate.netnih.gov EDTA acts as a chelating agent, binding to the metal ions (like manganese or zinc) within the EBDC polymer, thus liberating the ethylene (B1197577) bisdithiocarbamate anion as a water-soluble sodium salt. researchgate.netnih.govunb.br To enhance the stability of the extracted dithiocarbamates, a stabilizer such as L-cysteine may also be added to the extraction solution. encyclopedia.pubtandfonline.com
Following the breakdown of the polymer and derivatization (e.g., methylation), a purification or "clean-up" step is essential to remove matrix co-extractives like pigments and lipids that could interfere with the analysis. unb.brnih.gov A widely adopted and effective technique for this is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. encyclopedia.pubtandfonline.com This approach involves a partitioning step using acetonitrile (B52724) and salts like magnesium sulfate and sodium chloride, followed by dispersive solid-phase extraction (d-SPE). nih.govnih.govrsc.org In the d-SPE step, the extract is mixed with a sorbent, such as primary secondary amine (PSA), which effectively removes interferences like fatty acids and sugars, resulting in a cleaner extract for injection into the LC-MS/MS or UHPLC-MS/MS system. nih.govnih.govrsc.org Other purification techniques include solid-phase extraction (SPE) using specific cartridges or matrix solid-phase dispersion (MSPD). encyclopedia.pubcapes.gov.br
Derivatization Protocols for Enhanced Sensitivity and Selectivity
The analysis of ethylene bisdithiocarbamates (EBDCs) is complicated by their polymeric nature and limited solubility in most solvents. researchgate.net To overcome these challenges and enable quantification using modern chromatographic techniques, derivatization is a critical step. This process converts the EBDC molecule into a more stable, soluble, and detectable form, thereby enhancing the sensitivity and selectivity of the analysis.
The most common derivatization strategy involves the cleavage of the polymeric EBDC structure followed by alkylation. Initially, the polymeric complex is broken down, often using a solution of the disodium (B8443419) salt of ethylenediaminetetraacetic acid (EDTA) in an alkaline medium. researchgate.netnih.govmdpi.com This step chelates the metal ions (like manganese or zinc) and liberates the EBDC as a soluble salt. researchgate.netencyclopedia.pub The addition of L-cysteine to the extraction solution can further enhance the stability of the dithiocarbamate anions. encyclopedia.pubrsc.org
Following the liberation of the EBDC anion, an alkylating agent is introduced to form a stable derivative. Methylation is the most frequently employed technique. researchgate.netmdpi.com Reagents such as dimethyl sulfate or methyl iodide are used to convert the EBDC anion into its dimethyl ester, commonly referred to as EBDC-dimethyl or dimethylethylenebisdithiocarbamate. nih.govmdpi.comresearchgate.net This derivative is significantly more stable and amenable to analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govjst.go.jp For instance, one method involves the transformation of EBDCs into dimethylethylenebisdithiocarbamate (EBDC-dimethyl) through methylation after decomposition with EDTA. nih.govresearchgate.net Another approach uses methyl iodide for S-alkylation after extracting the EBDC anion as an ion pair. nih.govresearchgate.net
The derivatization process not only improves stability and chromatographic behavior but also significantly enhances selectivity. The resulting derivative, such as EBDC-dimethyl, has a distinct molecular mass that allows it to be distinguished from other dithiocarbamate groups, like propineb or ziram, which produce derivatives with different masses. researchgate.netresearchgate.net This specificity is crucial for accurate quantification and to avoid interferences from other related pesticides or naturally occurring sulfur compounds. researchgate.net
A summary of common derivatization protocols is presented below.
| Objective | Protocol Step | Reagent/Method | Purpose | Reference |
| Polymer Cleavage | Extraction/Complexation | Alkaline EDTA solution | Breaks the polymeric structure and liberates the EBDC anion by chelating metal ions. | researchgate.netnih.govmdpi.com |
| Analyte Stabilization | Stabilization | L-cysteine | Increases the stability of the liberated dithiocarbamate anions in the extract. | encyclopedia.pubrsc.org |
| Derivatization | Alkylation (Methylation) | Dimethyl sulfate or Iodomethane (B122720) | Forms a stable, soluble, and chromatographically suitable derivative (e.g., EBDC-dimethyl). | researchgate.netnih.govresearchgate.netnih.gov |
| Analysis | Quantification | LC-MS/MS or GC-MS | Provides sensitive and selective detection of the derivatized EBDC. | researchgate.netjst.go.jp |
Determination of Quantification Limits (LOQ) and Detection Limits (LOD)
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the smallest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net The LOD is the lowest analyte concentration that can be dependably distinguished from the background noise, while the LOQ is the lowest concentration where the analyte can be quantified with a predefined level of accuracy and precision. nih.govloesungsfabrik.de For EBDC analysis, achieving low LOD and LOQ values is essential for monitoring residues in various complex matrices like food, water, and soil.
Modern analytical techniques, particularly those employing derivatization coupled with mass spectrometry, have enabled highly sensitive detection of EBDCs. For example, methods using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) after methylation have achieved LOQs in the low microgram per kilogram (µg/kg) or part-per-billion (ppb) range.
One study reported an LOQ of 0.03 mg/kg for EBDC in dry herbs, with the LOD set at one-third of the LOQ (0.01 mg/kg). rsc.orgunb.br Another LC-MS/MS method for fruits and vegetables reported an even lower LOQ of 0.8 ng/g (or µg/kg) and an LOD of 0.24 ng/g for maneb (B1676018), a representative EBDC. nih.gov In the analysis of water, an LC/MS/MS method for mancozeb quantified as dimethyl-EBDC reached an LOQ of 0.1 µg/L. epa.gov Spectrophotometric methods, while often considered less sensitive than chromatographic techniques, have also seen developments. A derivative spectrophotometric procedure for zineb (B1684293) reported a detection limit of 0.006 µg/mL. scielo.br
The table below summarizes the LOD and LOQ values for EBDC analysis using various methods and in different sample matrices as reported in recent research.
| Analytical Method | Analyte/Derivative | Matrix | LOD | LOQ | Reference |
| UHPLC-MS/MS | EBDC (as Mancozeb) | Dry Herbs | 0.01 mg/kg | 0.03 mg/kg | rsc.orgunb.br |
| LC-MS/MS | EBDC-dimethyl (from Maneb) | Fruits and Vegetables | 0.24 ng/g | 0.8 ng/g | nih.gov |
| UPLC-MS/MS | Mancozeb | Various Vegetable Matrices | - | 0.6–1.6 µg/kg | researchgate.net |
| LC-MS/MS | Mancozeb (as dimethyl-EBDC) | Surface and Drinking Water | - | 0.1 µg/L | epa.gov |
| LC-MS/MS | Mancozeb (as dimethyl-EBDC) | Soil | - | 0.05 mg/kg | epa.gov |
| LC/MS | Mancozeb | Environmental Water | 0.043 µg/L | - | nih.gov |
| Derivative Spectrophotometry | Zineb | - | 0.006 µg/mL | - | scielo.br |
| Spectrophotometry | EBDCs (as CS₂) | Vegetables | 0.02 µg/mL (practical) | 20.04 µg/mL (theoretical) | journalcjast.comresearchgate.net |
| LC-MS/MS | EBDCs | Apples, Grapes, Tomatoes | - | 0.01 mg/kg | researchgate.net |
Assessment of Specificity and Mitigation of Matrix Interference in Complex Samples
Achieving accurate and reliable quantification of EBDCs in complex samples such as food, soil, and biological tissues is significantly challenged by the method's specificity and the presence of matrix interference. nih.govresearchgate.net
Specificity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other, similar compounds. For EBDCs, the main specificity challenge is distinguishing them from other dithiocarbamate fungicides (e.g., propineb, ziram, thiram) and from naturally occurring compounds that can produce similar analytical signals. researchgate.net Traditional methods based on the detection of carbon disulfide (CS₂) liberated by acid digestion are inherently non-specific, as CS₂ is a common breakdown product for all dithiocarbamates and can also be naturally produced by certain plants, such as those from the Brassicaceae family. researchgate.netresearchgate.net
Modern methods based on LC-MS/MS analysis of a derivatized EBDC molecule, such as EBDC-dimethyl, offer significantly improved specificity. researchgate.net This approach is selective because the derivatization of the core [-SCSNHCH₂CH₂NHCSS-] structure yields a product with a unique molecular mass. researchgate.net This allows for clear differentiation from other dithiocarbamates like propylenebisdithiocarbamates (PBDCs), which form different derivatives. researchgate.netresearchgate.net The successful validation of these methods in matrices that naturally generate CS₂, like wheat and onions, demonstrates their high specificity for EBDCs. researchgate.netresearchgate.net
Matrix interference , or the matrix effect, refers to the alteration of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix. nih.govresearchgate.net These effects can lead to either signal suppression or enhancement, causing inaccurate quantification. nih.gov In complex samples, a variety of components can cause these interferences.
Several strategies are employed to mitigate matrix effects :
Advanced Sample Preparation: Thorough sample cleanup is crucial. Techniques like dispersive solid-phase extraction (d-SPE) are commonly used after the initial extraction. nih.govresearchgate.net Sorbents such as primary secondary amine (PSA) are effective in removing interfering matrix components like fatty acids, sugars, and organic acids from fruit and vegetable extracts. nih.govrsc.orgunb.br The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and cleanup, is also widely applied to minimize matrix effects in food samples. mdpi.comnumberanalytics.com
Chromatographic Optimization: Fine-tuning the liquid chromatography separation can help resolve the analyte peak from interfering matrix components, thereby reducing their impact on the detector response. nih.govnumberanalytics.com
Use of Internal Standards: This is a powerful technique for correcting matrix effects. chromatographyonline.com An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ethylenethiourea-d₄ for the metabolite ETU), is added to the sample at the beginning of the analytical procedure. nih.gov Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of the analyte signal to the internal standard signal provides a more accurate and precise measurement. chromatographyonline.com
Matrix-Matched Calibration: To compensate for signal suppression or enhancement, calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix. unb.br The percentage of the matrix effect can be calculated by comparing the analyte's peak area in the matrix with its peak area in the pure solvent. unb.br
By integrating these strategies—selective derivatization, rigorous sample cleanup, and corrective calibration—the challenges of specificity and matrix interference in EBDC analysis can be effectively managed, leading to more accurate and reliable research findings.
Developments in Spectrophotometric Analytical Methods
While chromatographic methods coupled with mass spectrometry are dominant in pesticide residue analysis due to their high sensitivity and selectivity, spectrophotometric methods continue to be developed as simpler, more rapid, and cost-effective alternatives for the determination of ethylene bisdithiocarbamates. researchgate.netamazonaws.com Recent advancements have focused on creating new chromogenic reagents and optimizing reaction conditions to improve the performance of these techniques.
A common spectrophotometric approach for EBDCs relies on their acid-catalyzed decomposition to release carbon disulfide (CS₂). journalcjast.comamazonaws.com The liberated CS₂ is then trapped in an absorbing solution where it reacts with a chromogenic reagent to form a colored complex, which can be quantified using a spectrophotometer. journalcjast.comamazonaws.com
One recent development involves a method based on the degradation of EBDCs in an acidic medium with tin(II) chloride to liberate CS₂. journalcjast.comresearchgate.net This CS₂ is then absorbed by a novel chromogenic reagent composed of silver nitrate (B79036) and diethanolamine, forming a yellow complex that is measured at a wavelength of 410 nm. journalcjast.comamazonaws.com This method was reported to have good linearity and a practical detection limit of 0.02 µg/mL. journalcjast.comresearchgate.net The stability of the chromogenic solution was found to be a key parameter, with the developed reagent being stable for over an hour. amazonaws.com
Another innovative approach is the use of derivative spectrophotometry, which can enhance the resolution of overlapping spectra and improve sensitivity. scielo.brresearchgate.net A procedure was developed for the determination of zineb, an EBDC, by forming a blue-colored complex with sodium molybdate (B1676688) in an acidic medium. scielo.brresearchgate.net The analysis is performed by measuring the fourth-derivative spectrum, with quantification based on the peak height between specific wavelengths (e.g., 850 to 938 nm), and the primary absorbance measured at 956 nm. scielo.brresearchgate.net This method demonstrated a low detection limit of 0.006 µg/mL for zineb and, significantly, was shown to be free from interference from other dithiocarbamates like ziram, thiram, and ferbam, a key advantage over traditional CS₂-based methods. scielo.brresearchgate.net
These developments highlight the ongoing efforts to refine spectrophotometric techniques, making them viable for screening and routine monitoring of EBDC residues, particularly in settings with limited access to advanced chromatographic instrumentation. journalcjast.comresearchgate.net
| Method Type | Principle | Chromogenic Reagent | λmax | Key Findings | Reference |
| Spectrophotometry | Acid degradation of EBDC to CS₂, followed by reaction with a chromogenic reagent. | Silver nitrate/diethanolamine | 410 nm | Simple, rapid method with a practical LOD of 0.02 µg/mL. Applied to vegetable samples. | journalcjast.comresearchgate.netamazonaws.com |
| Derivative Spectrophotometry | Formation of a colored complex between Zineb and sodium molybdate, measured using fourth-derivative spectra. | Sodium molybdate | 956 nm | High sensitivity (LOD 0.006 µg/mL) and specific for Zineb in the presence of other dithiocarbamates. | scielo.brresearchgate.netscite.ai |
Ecological Impact Studies and Environmental Risk Assessment Frameworks of Ethylene Bisdithiocarbamate
Ethylene (B1197577) bisdithiocarbamates (EBDCs) are a class of fungicides used extensively in agriculture to protect a wide range of crops from fungal diseases. Their widespread use has prompted numerous studies into their ecological impact and the development of comprehensive risk assessment frameworks to evaluate potential harm to non-target organisms and the environment. This article focuses on the ecological impact studies and the methodologies used for the environmental risk assessment of these compounds.
Metabolite Specific Research: Ethylenethiourea Etu
Formation and Environmental Persistence of Ethylenethiourea (B1671646)
Ethylenethiourea is formed when EBDC fungicides degrade in the presence of moisture and oxygen. nih.govresearchgate.net While the parent fungicides are not highly toxic and degrade rapidly, ETU is a polar and more stable compound. nih.govresearchgate.net The concentration of ETU residue in the environment is dependent on several factors, including the amount of EBDC fungicide applied, the rate of its degradation to form ETU, and the subsequent degradation rate of ETU itself. researchgate.net
Studies conducted under simulated humid tropical conditions, characterized by high humidity and temperatures, have shown that both mancozeb (B1675947) and ETU decay more rapidly than in other conditions. fao.orgwur.nl Despite this, in an experiment where mancozeb was added to water, a concentration of 1.29 mg/L of ETU was still detectable after 8 days. fao.orgwur.nl This suggests that while ETU may not accumulate in soil in such tropical regions, it could potentially accumulate in water bodies. fao.orgwur.nl In contrast, under more temperate conditions, ETU has been shown to be stable for over 150 days at 20°C in tap water. nih.govoup.comoup.com Degradation products of ETU that have been identified in various environmental systems include 2-imidazolidinone (ethyleneurea), 2-imidazoline, 2,4-imidazolidinedione (hydantoin), and 3-(2-imidazolin-2-yl)-2-imidazolidinethione (Jaffe's base). researchgate.net
Degradation Kinetics of Ethylenethiourea in Environmental Systems
The degradation of ETU in the environment follows first-order reaction kinetics, with its persistence being highly dependent on environmental conditions and the presence of microbial activity. nih.govresearchgate.net
Microbial activity is a critical factor in the degradation of ETU, particularly in soil environments. fao.orgwur.nl The dissipation of ETU in active soils is significantly faster than in sterilized (tyndallized) soils. fao.orgwur.nl For instance, one study found the half-life of ETU in active soil to be 1.5 hours, compared to 28 hours in sterilized soil. fao.orgwur.nl This biotic degradation is highly dependent on temperature. nih.govoup.comoup.com
The primary pathway for microbial degradation involves the conversion of ETU to ethyleneurea (EU), which is then further broken down to carbon dioxide. oup.comoup.com The rate of this degradation can be influenced by the addition of substances like nitrate (B79036) and manure, which have been observed to cause a minor increase in degradation rates. nih.govoup.com In deeper parts of aquifers where microbial nitrate reduction with pyrite (B73398) occurs, the degradation of ETU can be extremely thorough. nih.govoup.com
ETU Degradation Half-Life in Different Environmental Conditions
| Condition | Half-Life | Reference |
|---|---|---|
| Active Soils (Tropical) | 1.5 hours | fao.orgwur.nl |
| Tyndallized Soils (Tropical) | 28 hours | fao.orgwur.nl |
| Water (Natural Conditions, Tropical) | 115 hours | fao.orgwur.nl |
| Water (Sterile Conditions, Tropical) | 99 hours | fao.orgwur.nl |
Abiotic degradation processes for ETU are considerably less significant than biotic pathways, accounting for less than 5% of the total degradation under typical environmental conditions. nih.govresearchgate.netoup.comoup.com ETU demonstrates notable chemical stability, remaining stable for extended periods in water. nih.govoup.comoup.com In aquatic systems, nonbiological processes such as hydrolysis appear to be more important for its breakdown than in soil. wur.nl
However, advanced oxidation processes can effectively degrade ETU. In laboratory settings, photocatalytic processes have been shown to mineralize ETU in water. nih.gov Using a photo-peroxidation process (UV/H2O2), approximately 77% of ETU was mineralized within 120 minutes. nih.gov The photo-Fenton process resulted in 70% mineralization under specific conditions. nih.gov Research also indicates that ETU's transformation products are susceptible to photolysis by UV light. nih.gov The degradation of ETU in solution by oxidizing agents like ozone and chlorine dioxide has been reported to yield products such as ethyleneurea and Jaffe's base. researchgate.net
ETU Mineralization via Advanced Oxidation Processes (120 min)
| Process | Mineralization Percentage | Reference |
|---|---|---|
| Photo-peroxidation (UV/H2O2) | ~77% | nih.gov |
| Photo-Fenton | 70% | nih.gov |
Environmental Behavior and Transport of Ethylenethiourea
The environmental transport of ETU is largely governed by its physicochemical properties, particularly its polarity and weak adsorption to soil particles. researchgate.netoup.comoup.com
Due to its high polarity and weak adsorption to soil, ETU is expected to have very high mobility in soil environments. oup.comoup.comnih.gov This high mobility makes it a potential contaminant for groundwater. nih.govresearchgate.netoup.comoup.com The potential for contamination is a balance between its rapid breakdown in overlying soils and its mobility. researchgate.net While some research suggests that the rapid degradation in soil should prevent ETU from reaching deep groundwater, its detection in a U.S. groundwater well at a concentration of 0.7 mg/L highlights the potential risk. nih.govresearchgate.net Factors such as low soil temperatures, anaerobic conditions, or the absence of specific microorganisms can substantially reduce the degradation rate of ETU, thereby increasing the risk of it leaching into groundwater. oup.comoup.com
Biological Interactions of Ethylenethiourea in Experimental Models
In experimental animal models, ETU has been shown to interact with other chemical compounds, which can alter its biological effects. One notable study investigated the interaction between ETU and sodium nitrite (B80452) in pregnant rats. nih.gov When administered alone, ETU produced a high incidence of various anomalies in the fetuses. nih.gov However, the co-administration of ETU with sodium nitrite resulted in the elimination of almost all of these anomalies and led to a higher survival rate of the progeny. nih.gov This effect was reversed when the animals were pretreated with ascorbic acid or sodium ascorbate, which are known inhibitors of N-nitrosation reactions. nih.gov This suggests that the interaction between ETU and sodium nitrite may lead to the formation of N-nitrosoethylenethiourea, altering the toxicological profile of the parent compound. nih.gov
Studies on Cellular and Invertebrate Organismal Models (e.g., Caenorhabditis elegans)
Ethylenethiourea (ETU), a primary metabolite and degradation product of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides, has been the subject of various toxicological studies to understand its effects at the cellular and organismal level. nih.gov Research has utilized both in vitro cellular models and in vivo invertebrate models to elucidate the mechanisms of action and potential effects of ETU.
Cellular Model Studies
Studies on cultured mammalian cells have provided insights into the cellular responses to ETU exposure. Research using neuronal monocell layers derived from fetal rat brains demonstrated that ETU is capable of inducing specific cytotoxic effects. nih.gov In these in vitro models, exposure to ETU resulted in a marked decrease in the population of neuronal cells and a depression in the formation of neurites and fascicles. nih.gov Notably, non-neuronal cells in the same cultures did not show any discernible changes, suggesting that neuronal cells are a primary target of ETU's action. nih.gov Further in vivo/in vitro experiments, where fetal brains from ETU-dosed pregnant rats were cultured, confirmed a significant reduction in the total number of viable cells and a decreased population of neuronal cells in the resulting monocell layers. nih.gov
Another area of investigation in cellular models has been the genotoxicity of ETU. While not considered a potent genotoxic agent, evidence demonstrates that ETU can induce genotoxic endpoints in various assays. nih.gov These include gene mutations in bacterial assays (e.g., Salmonella) and structural chromosomal alterations in cultured mammalian cells. nih.gov The genotoxic activity is generally observed at higher concentrations. nih.gov
Electron microscopy studies on rat liver cells have also been conducted to evaluate the morphological changes upon ETU administration. nih.gov In these studies, alterations in hepatic cell morphology were observed at high concentrations, which included a significant increase in the amount of smooth endoplasmic reticulum (SER) and a corresponding reduction in rough endoplasmic reticulum (RER). nih.gov
Invertebrate Organismal Models: Caenorhabditis elegans
The nematode Caenorhabditis elegans is a widely utilized model organism in toxicology and aging research due to its genetic tractability, short lifespan, and well-characterized nervous system. nih.govfrontiersin.org Its genome shares significant homology with that of humans, making it a valuable tool for studying the molecular and genetic mechanisms of chemical toxicity. nih.govfrontiersin.org While direct and extensive research specifically detailing the effects of Ethylenethiourea on C. elegans is not widely documented in the provided sources, the organism serves as a powerful model to study the neurotoxic effects of various environmental contaminants, including pesticides. nih.gov
Studies using C. elegans have successfully modeled neurodegeneration and developmental toxicity induced by other chemical compounds. nih.govmdpi.com For instance, exposure to certain pesticides has been shown to affect locomotion, growth, lifespan, and induce cell death in the nematode. nih.gov Given ETU's observed effects on neuronal cells in mammalian models, C. elegans presents a relevant and effective invertebrate system for future investigations into the specific neurological impacts of this metabolite. The well-defined neuronal circuitry of C. elegans allows for precise analysis of potential disruptions caused by chemical exposure.
Table 1: Summary of ETU Effects on Cellular Models
| Model System | Key Findings | Reference |
|---|---|---|
| Rat Neuronal Monocell Layers (in vitro) | Necrosis of neuronal cells; Depression of neurite and fascicle formation; No noticeable change in non-neuronal cells. | nih.gov |
| Fetal Rat Brain Cells (in vivo/in vitro) | Reduced total number of viable cells; Decreased population of neuronal cells. | nih.gov |
| Cultured Mammalian Cells | Induction of structural chromosomal alterations. | nih.gov |
| Rat Liver Cells (in vivo) | Increased smooth endoplasmic reticulum (SER); Decreased rough endoplasmic reticulum (RER) at high concentrations. | nih.gov |
Table 2: Genotoxicity Endpoints of ETU
| Assay Type | Endpoint | Potency | Reference |
|---|---|---|---|
| Salmonella (bacterial mutation assay) | Gene mutations | Weak | nih.gov |
| Cultured Mammalian Cells | Structural chromosomal aberrations | - | nih.gov |
| Bacterial Rec Assay | Other genotoxic effects | - | nih.gov |
Advanced Research on Cellular and Molecular Interactions in Experimental Models
Induction of Oxidative Stress and Reactive Oxygen Species Generation in Cellular Systems
Ethylene (B1197577) bisdithiocarbamates (EBDCs), particularly the manganese-containing fungicide mancozeb (B1675947), have been demonstrated to induce significant oxidative stress through the generation of reactive oxygen species (ROS) in various cellular systems. nih.gov Studies on mesencephalic cells, which include dopaminergic and GABAergic neurons, have shown that mancozeb exposure leads to a dose-dependent increase in ROS, specifically hydrogen peroxide (H₂O₂). nih.gov This production of ROS is a primary mechanism of its toxicity. nih.gov The generation of these reactive species is not confined to a single cellular compartment; evidence points to both a large extracellular contribution and a significant increase in intracellular ROS. nih.gov
Research indicates that both the organic backbone of mancozeb and its associated manganese ion are required for H₂O₂ generation, while the zinc ion does not appear to play a role in this specific process. nih.gov The mechanism likely involves redox cycling, where the Mn-containing EBDCs catalyze the transfer of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) and other ROS. nih.gov Furthermore, the involvement of cellular enzyme systems, such as NADPH oxidase, has been identified in the ROS production induced by mancozeb. nih.gov Inhibition of NADPH oxidase was found to significantly reduce H₂O₂ production in mesencephalic cells. nih.gov
In human hepatocytes, low concentrations of EBDCs like maneb (B1676018) and mancozeb have been shown to trigger a burst of ROS, leading to endoplasmic reticulum stress, mitochondrial dysfunction, and genotoxicity. biorxiv.org This oxidative stress is a key event preceding apoptosis in these cells. biorxiv.orgresearchgate.net Similarly, studies using the nematode Caenorhabditis elegans have demonstrated that acute exposure to a Mn/Zn EBDC fungicide results in increased production of hydrogen peroxide. nih.govnih.gov
The following table summarizes key findings on EBDC-induced oxidative stress from various experimental models.
| Experimental Model | EBDC Compound | Key Findings on Oxidative Stress |
| Mesencephalic Cells | Mancozeb (MZ) | Dose-dependent increase in H₂O₂ production, both extracellularly and intracellularly. nih.govnih.gov |
| Human Hepatocytes | Maneb, Mancozeb | Induction of a burst of ROS, leading to ER stress and mitochondrial dysfunction. biorxiv.org |
| Caenorhabditis elegans | Mn/Zn EBDC | Statistically significant increases in hydrogen peroxide levels following acute exposure. nih.govnih.gov |
| SH-SY5Y Neuroblastoma Cells | Maneb (MB) | Significant increase in ROS production after 6 hours of exposure. acs.org |
Mitochondrial Dysfunction and Bioenergetic Perturbations in Experimental Models
A substantial body of research points to mitochondrial dysfunction as a central mechanism in the toxicity of ethylene bisdithiocarbamates. These fungicides have been shown to compromise mitochondrial respiration and impair cellular bioenergetics across a range of experimental models. nih.gov
In rat brain mitochondria, manganese-containing EBDCs (Mn-EBDCs) like maneb have been found to preferentially inhibit Complex III of the electron transport chain (ETC). nih.gov This inhibition disrupts the normal flow of electrons, a process known to increase the production of free radicals. nih.gov Further studies in mesencephalic cells revealed that lower concentrations of mancozeb can uncouple the ETC, while higher concentrations lead to its inhibition. nih.gov
In Drosophila melanogaster, exposure to mancozeb also resulted in impaired mitochondrial and bioenergetic activity. nih.gov This included a reduction in mitochondrial bioenergetic capacity, which was observed alongside metabolic disturbances such as decreased levels of glucose, trehalose, and glycogen. nih.gov In human hepatocytes, while the enzymatic activities of the five OXPHOS mitochondrial complexes were not significantly different, exposure to maneb led to decreased maximal respiration and ATP-linked respiration, alongside an increase in proton leak, suggesting an impairment of metabolic pathways connected to OXPHOS. biorxiv.org
The table below outlines key findings related to mitochondrial dysfunction caused by EBDCs.
| Experimental Model | EBDC Compound | Effects on Mitochondrial Function and Bioenergetics |
| Rat Brain Mitochondria | Maneb (Mn-EBDC) | Preferential inhibition of mitochondrial Complex III. nih.gov |
| Mesencephalic Cells | Mancozeb (MZ), Maneb (MB) | Mitochondrial uncoupling at lower doses and inhibition of respiration at higher doses. nih.gov |
| Caenorhabditis elegans | Mn/Zn EBDC (Manzate) | Decreased oxygen consumption (Complex I/II-substrate driven), reduced mitochondrial membrane potential, and lower ATP levels. nih.govresearchgate.netmdpi.com |
| Drosophila melanogaster | Mancozeb (MZ) | Reduced mitochondrial bioenergetic capacity and disturbances in glucose metabolism. nih.gov |
| Human Hepatocytes | Maneb | Decreased maximal and ATP-linked respiration; increased proton leak. biorxiv.org |
Apoptotic Pathway Induction in Various Cellular Models
Exposure to ethylene bisdithiocarbamate fungicides, particularly mancozeb and maneb, has been shown to induce apoptosis, or programmed cell death, in a variety of cellular models. This process is often triggered by the upstream events of oxidative stress and mitochondrial dysfunction.
In human hepatocytes, low concentrations of maneb and mancozeb were found to induce cell death through the intrinsic apoptotic pathway. biorxiv.orgresearchgate.net This was evidenced by the activation of caspase-9, an initiator caspase associated with the mitochondrial pathway, and caspase-3, a key executioner caspase. biorxiv.orgresearchgate.net The release of manganese from the fungicide molecules, leading to intracellular manganese overload and zinc depletion, was identified as a critical trigger for the oxidative stress that culminates in apoptosis. biorxiv.orgresearchgate.net
Studies on human colon cells (both transformed HT-29 and Caco-2 cells, and non-transformed CCD-18Co cells) also demonstrated that maneb and mancozeb induce apoptosis. researchgate.net The activation of caspases 3/7, 8, and 9 was observed, indicating the involvement of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways of apoptosis. researchgate.net
In the context of reproductive toxicology, mancozeb has been shown to induce apoptosis in mouse oocytes and granulosa cells. nih.govresearchgate.net This apoptotic effect is considered a significant contributor to the reproductive toxicity associated with the fungicide. nih.gov Furthermore, the metabolite of EBDCs, ethylene thiourea (B124793) (ETU), has been linked to apoptosis induction in a fetal rat model of anorectal malformations, a process involving the non-canonical NF-κB signaling pathway. nih.gov Research has also indicated that the activation of the transcription factor NF-κB, a known sensor of oxidative stress, plays a role in the potentiated cell death observed when cells are co-treated with Mn-containing dithiocarbamates and other neurotoxicants. nih.gov
The following table summarizes the apoptotic effects of EBDCs in different cell models.
| Cellular Model | EBDC Compound | Key Findings on Apoptosis Induction |
| Human Hepatocytes | Maneb, Mancozeb | Activation of intrinsic apoptosis pathway involving caspases 3 and 9, triggered by oxidative stress. biorxiv.orgresearchgate.net |
| Human Colon Cells (HT-29, Caco2, CCD-18Co) | Maneb, Mancozeb | Activation of caspases 3/7, 8, and 9, suggesting involvement of both intrinsic and extrinsic pathways. researchgate.net |
| Mouse Oocytes and Granulosa Cells | Mancozeb | Induction of apoptosis, contributing to reproductive toxicity. nih.govresearchgate.net |
| PC12 Cells | Maneb (MB), Mancozeb (MZ) | Potentiates MPP+-induced cell death, partially dependent on NF-κB activation. nih.gov |
| Fetal Rat Tissues | Ethylene Thiourea (ETU) | Induction of apoptosis via non-canonical NF-κB signaling pathways. nih.gov |
Mechanistic Contributions of Component Moieties (e.g., Manganese, Zinc, Organic Backbone) to Biological Effects
Studies have shown that both the metal and the organic portion are often necessary for toxicity. In human colon cells, neither zinc chloride (ZnCl₂) nor manganese chloride (MnCl₂) alone caused a loss of viability at concentrations where maneb and mancozeb were cytotoxic. researchgate.net This suggests that the toxicity of these fungicides is not solely due to the metal ion but is a result of the combined action of the metal and the organic ligand. researchgate.net However, the manganese portion of mancozeb and maneb appears to be a major contributor to their deleterious effects. researchgate.net For instance, research on mesencephalic cells demonstrated that both the organic backbone of mancozeb and its associated manganese ion were required for the generation of hydrogen peroxide, whereas the zinc ion was not. nih.gov
In human hepatocytes, the metabolization of maneb and mancozeb is a key step in their toxicity. biorxiv.org This process leads to the release of manganese, causing an intracellular overload of this metal and a concurrent depletion of zinc. biorxiv.orgresearchgate.net This disruption of metal homeostasis is a primary driver of the subsequent oxidative stress and apoptosis. biorxiv.orgresearchgate.net This finding highlights a mechanism where the organic backbone serves to transport the metal into the cell, where its release then triggers toxic events.
Conversely, some studies have suggested that the organic backbone itself, particularly its metabolite ethylene thiourea (ETU), is a significant contributor to toxicity. biorxiv.orgmdpi.com ETU is a known toxicant with its own profile of effects, including being a potent inhibitor of thyroid peroxidase, which can disrupt thyroid hormone synthesis. mdpi.com This illustrates that the toxicity of EBDCs is multifaceted, involving direct actions of the parent compound, the released metal ions, and the metabolites of the organic structure.
| Component Moiety | Experimental Model/System | Observed Contribution to Biological Effects |
| Manganese (Mn) | Human Hepatocytes | Release from the parent compound leads to intracellular overload, disrupting metal homeostasis and triggering oxidative stress and apoptosis. biorxiv.orgresearchgate.net |
| Mesencephalic Cells | Required, along with the organic backbone, for the generation of reactive oxygen species. nih.gov | |
| Human Colon Cells | Contributes significantly to cytotoxicity, but is not solely responsible; toxicity requires the full fungicide structure. researchgate.net | |
| Zinc (Zn) | Mesencephalic Cells | Does not appear to be involved in mancozeb-induced hydrogen peroxide generation. nih.gov |
| Human Colon Cells | Did not produce loss of viability on its own, suggesting a lesser role in the direct cytotoxicity of mancozeb. researchgate.net | |
| Organic Backbone (EBDC/ETU) | Mesencephalic Cells | Required, in conjunction with manganese, for ROS generation. nih.gov |
| General Metabolism | Metabolizes to ethylene thiourea (ETU), a toxicant with its own distinct effects, such as thyroid disruption. biorxiv.orgmdpi.com |
Neurotoxicological Mechanisms Investigated in in vitro and Invertebrate Models (e.g., Mesencephalic Cells, Caenorhabditis elegans)
The neurotoxic potential of ethylene bisdithiocarbamates has been extensively studied using in vitro cellular models and the invertebrate model organism Caenorhabditis elegans. These studies have elucidated key mechanisms underlying the neuronal damage caused by these compounds.
Caenorhabditis elegans has emerged as a powerful model for neurotoxicology research due to its well-defined nervous system and genetic tractability. mdpi.comnih.gov Exposure of C. elegans to a Mn/Zn EBDC fungicide was shown to cause dose-dependent neurodegeneration. nih.govnih.gov This was observed in worms with pan-neuronal green fluorescent protein (GFP) expression, where a significant reduction in fluorescence indicated neuronal damage. nih.govnih.gov Specific studies have also demonstrated the degeneration of both GABAergic and dopaminergic neurons in C. elegans following exposure to mancozeb. researchgate.net
The underlying mechanisms in C. elegans mirror those found in cellular models. Acute exposure to a Mn/Zn EBDC leads to mitochondrial dysfunction, characterized by decreased oxygen consumption and reduced ATP levels, and a significant increase in ROS production. nih.govnih.govresearchgate.net These findings in C. elegans suggest that the neurotoxic effects observed are linked to mitochondrial inhibition and oxidative stress, consistent with mechanisms implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov
| Model System | EBDC Compound | Key Neurotoxicological Findings and Mechanisms |
| Mesencephalic Cells (in vitro) | Mancozeb (MZ), Maneb (MB) | - Equipotent in causing dopaminergic and GABAergic cell loss. nih.govnih.gov- Toxicity is mediated by extensive ROS production. nih.govatsbio.com- Induces mitochondrial uncoupling and inhibition. nih.gov |
| Caenorhabditis elegans | Mn/Zn EBDC (Mancozeb) | - Causes dose-dependent, pan-neuronal degeneration. nih.govnih.gov- Specifically damages GABAergic and dopaminergic neurons. researchgate.net- Induces mitochondrial dysfunction (inhibits Complex I, reduces ATP). nih.govresearchgate.net- Increases production of reactive oxygen species (H₂O₂). nih.govnih.gov |
Effects on Specific Biological Processes in Model Organisms (e.g., Oogenesis)
Beyond neurotoxicity, ethylene bisdithiocarbamates have been shown to adversely affect other specific biological processes, with reproductive functions such as oogenesis being a notable area of investigation.
Studies using mouse models have demonstrated that mancozeb can directly impact female fertility by targeting oocytes. nih.gov In vitro exposure of mouse oocyte-cumulus complexes to mancozeb led to a dose-dependent increase in alterations to the meiotic spindle morphology. researchgate.net The proper formation and function of the meiotic spindle are critical for chromosome segregation during oocyte maturation. Perturbations in this structure can lead to aneuploidy and reduced developmental competence.
This disruption of the meiotic spindle was associated with negative outcomes for fertilization. Oocytes that were matured in the presence of mancozeb showed a significant reduction in their ability to form male and female pronuclei following fertilization, a key early step in successful conception. researchgate.net These findings indicate that mancozeb can impair mammalian reproductive performance by interfering with microtubular organization during meiotic maturation. researchgate.net
| Model Organism | EBDC Compound | Effects on Oogenesis and Reproduction |
| Mouse | Mancozeb | - Induces dose-dependent alterations in meiotic spindle morphology in oocytes. researchgate.net- Reduces the rate of successful fertilization (pronuclei formation). researchgate.net- Induces apoptosis in oocytes and granulosa cells. nih.govresearchgate.net- Increases the number of atretic follicles and causes ovarian structural damage. nih.govresearchgate.net- Leads to reduced litter sizes. nih.gov |
Q & A
Q. What experimental methodologies are recommended to elucidate the mode of action of EBDC fungicides against fungal pathogens?
To study EBDC's antifungal activity, researchers should employ enzyme inhibition assays targeting fungal metabolic pathways, such as succinate dehydrogenase (SDH) or cytochrome bc1 complex activity . Spectrophotometric methods can quantify disruptions in energy production (e.g., ATP depletion). Additionally, in vitro fungal growth inhibition assays under controlled humidity and temperature conditions can validate efficacy, with colony radius measurements as a key metric .
Q. How can researchers accurately detect and quantify EBDC residues and its degradation products in environmental samples?
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for detecting EBDC and its primary metabolite, ethylene thiourea (ETU). Sample preparation must include derivatization steps to stabilize EBDC, which degrades rapidly under acidic or high-humidity conditions . For soil and water matrices, solid-phase extraction (SPE) followed by gas chromatography (GC-MS) is effective, with validation via spike-recovery experiments to account for matrix effects .
Q. What are the critical considerations when designing toxicity studies for EBDC in mammalian models?
Key factors include:
- Dose selection : Use subchronic exposure levels (e.g., 90-day studies) to mimic real-world scenarios, with endpoints like thyroid hormone levels (T3/T4) and histopathological analysis of liver and thyroid tissues .
- Metabolite monitoring : Measure ETU accumulation in serum and tissues due to its higher toxicity than EBDC .
- Control groups : Include positive controls (e.g., known thyrotoxicants) to validate assay sensitivity .
Advanced Research Questions
Q. How can conflicting data on EBDC’s carcinogenic potential be resolved in regulatory risk assessments?
Contradictions often arise from differences in species sensitivity (e.g., rats vs. humans) and exposure duration. To address this:
- Conduct in vitro genotoxicity assays (e.g., Comet assay, γ-H2AX staining) in human cell lines (e.g., hepatocytes) to assess DNA fragmentation .
- Apply benchmark dose modeling (BMD) to epidemiological data, prioritizing studies with longitudinal exposure tracking .
- Evaluate co-exposure effects with other pesticides, as synergies may amplify carcinogenicity .
Q. What advanced models are suitable for studying EBDC-induced neurotoxicity mechanisms?
- Zebrafish embryos : Track behavioral endpoints (e.g., locomotion velocity, dark/light adaptation) and neural development markers (e.g., α-tubulin for axon growth) .
- 3D neurospheroid cultures : Use human dopaminergic cells to model Parkinson’s-like neurodegeneration, measuring reactive oxygen species (ROS) via DCFH-DA staining and apoptosis via caspase-3 activation .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics to identify disrupted pathways (e.g., mitochondrial dysfunction) .
Q. How can researchers optimize experimental designs to evaluate EBDC efficacy in the presence of zoospore attractants?
- Microfluidic assays : Simulate natural chemotaxis by integrating zoospore attractants (e.g., isovalonic acid) into the system, measuring EBDC’s inhibition of spore germination .
- Field trials : Use factorial designs to test EBDC-zoospore attractant interactions, with covariates like soil pH and rainfall intensity .
Q. What strategies mitigate ETU formation during EBDC application in agricultural settings?
- Stabilizing agents : Co-apply antioxidants (e.g., ascorbic acid) to reduce ETU generation during EBDC degradation .
- Environmental modulators : Monitor temperature and humidity during application, as ETU formation increases under high moisture (>80% RH) .
- Alternative formulations : Encapsulate EBDC in nanomaterials (e.g., chitosan) to slow degradation and ETU release .
Q. How should endocrine disruption risks of EBDC be evaluated under evolving regulatory frameworks?
- Tiered testing : Follow OECD guidelines, starting with in vitro thyroid receptor binding assays, followed by in vivo amphibian metamorphosis assays (e.g., Xenopus) .
- Adverse Outcome Pathways (AOPs) : Map molecular initiating events (e.g., SDH inhibition) to apical endpoints (e.g., thyroid hyperplasia) using computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
